2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide sulfate is a chemical compound with the molecular formula C9H15N5O4S. It is known for its applications in various fields, including medicine and chemistry. This compound is a derivative of pyrimidine and contains both amino and piperidinyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide sulfate typically involves the nucleophilic substitution reaction of 2,6-diamino-4-chloropyrimidine with piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures. The resulting product is then oxidized using hydrogen peroxide to form the 1-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced back to its non-oxide form.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different oxidation states or substituted derivatives with modified functional groups .
Scientific Research Applications
2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide sulfate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It has been investigated for its potential use in treating conditions such as hypertension and hair loss.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide sulfate involves its interaction with molecular targets such as enzymes and receptors. It acts as a vasodilator by directly affecting arteriolar smooth muscle, leading to reduced peripheral resistance and lower blood pressure. The compound also stimulates hair growth by increasing prostaglandin endoperoxide synthesis .
Comparison with Similar Compounds
Similar Compounds
Minoxidil: A well-known vasodilator and hair growth stimulant.
Desoxyminoxidil: A derivative of minoxidil with similar properties.
Pyrrolidinyl diaminopyrimidine oxide: Another compound with similar chemical structure and applications
Uniqueness
2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(2-amino-6-imino-4-piperidin-1-ylpyrimidin-1-yl) hydrogen sulfate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6,10H,1-5H2,(H2,11,12)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOZMWUBYWDGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=N)N(C(=N2)N)OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83701-22-8 |
Source
|
Record name | 1,6-Dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83701-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.